![molecular formula C9H9N3O2 B14907009 2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B14907009.png)
2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a fused imidazo-pyrazine ring system with two methyl groups at positions 2 and 3, and a carboxylic acid group at position 6.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyrazine with α,β-unsaturated carbonyl compounds, followed by cyclization and oxidation steps . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting the carboxylic acid group to an acyl chloride.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazo[1,2-a]pyrazines .
科学的研究の応用
2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an allosteric modulator of certain receptors or enzymes, altering their activity. The compound can bind to active sites or allosteric sites, leading to changes in the conformation and function of the target proteins .
類似化合物との比較
- 2,3-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid
- 2,3-Dimethylimidazo[1,2-a]pyrimidine-6-carboxylic acid
- 2,3-Dimethylimidazo[1,2-a]pyrazine-5-carboxylic acid
Comparison: Compared to these similar compounds, 2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid exhibits unique properties such as higher stability and specific biological activities. Its distinct structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
2,3-dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-6(2)12-4-7(9(13)14)10-3-8(12)11-5/h3-4H,1-2H3,(H,13,14) |
InChIキー |
WCYVDGRLQWFVBP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=C(N=CC2=N1)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



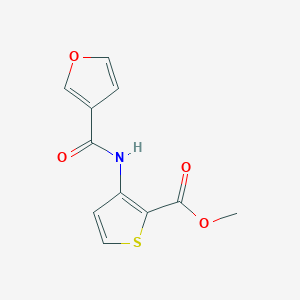
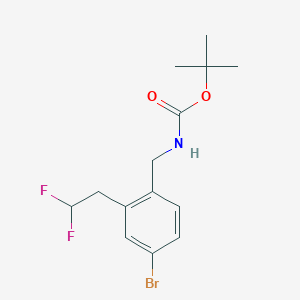
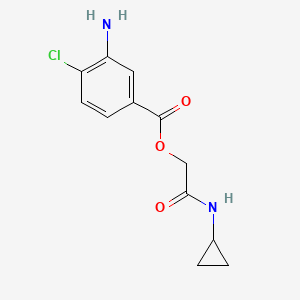

![3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B14906961.png)


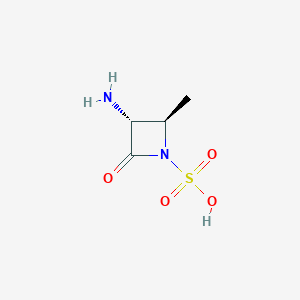
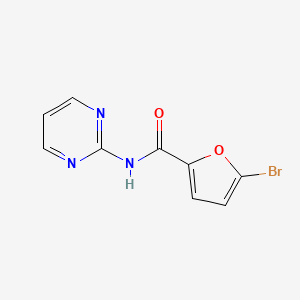
![Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14906991.png)
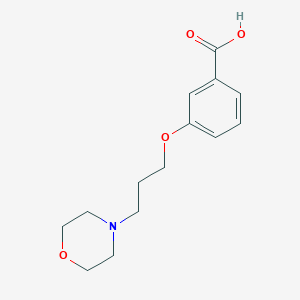
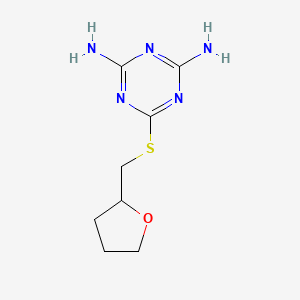
![4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile](/img/structure/B14907006.png)
